N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2'-dichlorodiethylamine pyridine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique molecular structure, which includes a sulfonyloxy group, a carboxybenzene ring, and a dichlorodiethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the p-carboxybenzenesulfonyl chloride, which is then reacted with ethylene glycol to form the sulfonyloxyethoxy intermediate. This intermediate can be further reacted with 2,2’-dichlorodiethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters would ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography might be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The dichlorodiethylamine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or carboxylic acids, while substitution reactions could produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules could provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt could be used in the production of specialty chemicals, polymers, or advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt might include other sulfonyloxy or dichlorodiethylamine derivatives. Examples could be:
- N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine hydrochloride
- N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine sulfate
Uniqueness
The uniqueness of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Properties
CAS No. |
95023-27-1 |
---|---|
Molecular Formula |
C18H24Cl2N2O7S |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminooxy]ethanol;pyridine;4-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O5S.C6H13Cl2NO2.C5H5N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;7-1-3-9(4-2-8)11-6-5-10;1-2-4-6-5-3-1/h1-4H,(H,8,9)(H,10,11,12);10H,1-6H2;1-5H |
InChI Key |
ASEKPKCSDUBEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=CC=C1C(=O)O)S(=O)(=O)O.C(CCl)N(CCCl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.